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Introduction
Centrosomal protein 164 (Cep164) is a key component of the distal appendages of the mother

centriole, playing a crucial role in the initial stages of primary cilium formation, a sensory

organelle implicated in numerous signaling pathways and human diseases known as

ciliopathies.[1][2] The precise spatial organization of Cep164 at the centriole is critical for its

function, including the docking of vesicles and the recruitment of essential proteins for

ciliogenesis.[3][4] Conventional fluorescence microscopy is limited by the diffraction of light,

hindering the detailed visualization of the intricate nine-fold symmetry of centriolar appendages.

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and

Stochastic Optical Reconstruction Microscopy (STORM), have surpassed this limitation,

enabling the nanoscale visualization of Cep164's arrangement and providing unprecedented

insights into its molecular architecture.[5][6][7]

These application notes provide detailed protocols for the super-resolution imaging of Cep164

at the centriole, tailored for researchers, scientists, and professionals in drug development. The

information compiled herein is based on established methodologies from peer-reviewed

scientific literature.
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Super-resolution microscopy has enabled the precise measurement of Cep164's localization at

the distal appendages of the mother centriole. The following table summarizes key quantitative

data from published studies.

Parameter
Super-
Resolution
Method

Value Cell Type Reference

Cep164 Ring

Diameter
STED ~300 nm

Human RPE-1

cells
[7]

Cep164 Cluster

Arrangement
STED 9-fold symmetry

Human RPE-1

cells
[5][6][7]

Axial Distance

from

pAKT(S473)

STED Variable
Human RPE-1

cells
[8]

Lateral Diameter

from

pAKT(S473)

STED Variable
Human RPE-1

cells
[8]

Signaling Pathway of Cep164 in Ciliogenesis
Cep164 acts as a crucial scaffold at the mother centriole, initiating a cascade of events leading

to primary cilium formation. A key function of Cep164 is the recruitment of Tau tubulin kinase 2

(TTBK2) to the distal appendages.[9][10] This interaction is mediated by the WW domain of

Cep164.[9] Once recruited, TTBK2 is thought to phosphorylate substrates that lead to the

removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.

Furthermore, Cep164 is essential for the docking of preciliary vesicles at the mother centriole, a

process involving its interaction with the GTPase Rab8 and its guanine nucleotide exchange

factor (GEF), Rabin8.[3][4][11] This step is critical for the formation of the ciliary membrane.
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Signaling pathway of Cep164 in initiating ciliogenesis.

Experimental Workflow for Super-Resolution
Microscopy of Cep164
The successful super-resolution imaging of Cep164 requires a systematic workflow

encompassing sample preparation, immunostaining, image acquisition, and data analysis.
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Sample Preparation

Immunostaining

Image Acquisition & Analysis

Cell Culture
(e.g., RPE-1 cells on coverslips)

Serum Starvation
(to induce ciliogenesis)

Fixation
(e.g., 4% PFA or Methanol)

Permeabilization
(e.g., 0.1% Triton X-100)

Blocking
(e.g., 2% BSA)

Primary Antibody Incubation
(anti-Cep164)

Secondary Antibody Incubation
(Fluorophore-conjugated for STED/STORM)

Mounting
(with appropriate medium)

Super-Resolution Microscopy
(STED or STORM)

Data Analysis
(Image reconstruction and quantitative measurements)
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Experimental workflow for super-resolution imaging of Cep164.
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Protocols
Protocol 1: Immunofluorescence Staining of Cep164 for
Super-Resolution Microscopy
This protocol is a general guideline and may require optimization for specific cell lines and

antibodies.

Reagents and Materials:

Human telomerase immortalized retinal pigment epithelial (RPE-1) cells

Glass coverslips (#1.5 thickness)

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

Primary Antibody: Rabbit anti-Cep164 antibody

Secondary Antibody: Fluorophore-conjugated anti-rabbit antibody suitable for STED (e.g.,

Abberior STAR RED) or STORM (e.g., Alexa Fluor 647)

Mounting Medium: Appropriate for the chosen microscopy technique (e.g., ProLong Diamond

for STED, or a STORM imaging buffer)

Procedure:

Cell Culture: Plate RPE-1 cells on #1.5 glass coverslips to achieve ~70% confluency.

Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with

a serum-free medium and incubate for 24-48 hours.

Fixation:
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PFA Fixation: Gently wash the cells three times with PBS. Fix with 4% PFA in PBS for 10

minutes at room temperature.[12]

Methanol Fixation: Gently wash the cells three times with PBS. Fix with ice-cold methanol

for 5 minutes at -20°C.[13]

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes at room

temperature.[12]

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1

hour at room temperature.[12]

Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in the blocking buffer

according to the manufacturer's instructions. Incubate the cells with the primary antibody

solution for 1-2 hours at room temperature or overnight at 4°C.[14][15]

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the

blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature, protected from light.[12]

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

For STORM, an imaging buffer containing an oxygen-scavenging system is required.[16]

Protocol 2: STED Microscopy of Cep164
Instrumentation:

A STED microscope equipped with appropriate excitation and depletion lasers for the chosen

fluorophore (e.g., a 640 nm excitation laser and a 775 nm depletion laser for Abberior STAR

RED).[17]
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Image Acquisition:

Locate Cells: Using a conventional confocal mode, locate cells with appropriate Cep164

staining at the centrioles.

Select Region of Interest (ROI): Zoom in on a single centrosome for STED imaging.

Set Imaging Parameters:

Excitation Laser Power: Use the minimum laser power necessary to obtain a sufficient

signal-to-noise ratio to minimize photobleaching.

STED Laser Power: Gradually increase the depletion laser power to achieve the desired

resolution. Higher power generally leads to better resolution but also increases

photobleaching.

Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm).

Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.

Acquire 2D or 3D STED Images: Acquire images of the Cep164 ring structure. For 3D

imaging, acquire a z-stack.[17]

Image Processing: Deconvolve the raw STED images if necessary to improve image quality.

Protocol 3: STORM Microscopy of Cep164
Instrumentation:

A STORM microscope equipped with high-power lasers for activation (e.g., 405 nm) and

imaging (e.g., 647 nm) and a sensitive EMCCD or sCMOS camera.[18]

Imaging Buffer Preparation (Example):

A typical STORM imaging buffer contains an oxygen-scavenging system to promote the "off"

state of the fluorophores. A common recipe includes:

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
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GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A (10 mM

Tris-HCl pH 8.0, 50 mM NaCl)

2-mercaptoethanol (BME) or cysteamine (MEA)

Just before imaging, mix: 7 µL GLOX solution, 7 µL BME (or 70 µL of 1M MEA), and 690 µL of

Buffer B.[16]

Image Acquisition:

Locate Cells: Use a low-intensity 647 nm laser to locate cells of interest without significantly

photobleaching the sample.

Induce Photoswitching: Illuminate the sample with high-intensity 647 nm laser light to switch

most of the Alexa Fluor 647 molecules to a dark state.

Activate and Image Single Molecules: Use a low-power 405 nm laser to sparsely reactivate a

subset of fluorophores back to the fluorescent state. Acquire a series of images (typically

10,000-100,000 frames) at a high frame rate, capturing the fluorescence from these

individual molecules.[19]

Data Analysis:

Localization: Process the raw image stack with localization software (e.g.,

ThunderSTORM, rainSTORM) to determine the precise coordinates of each detected

single-molecule event with sub-pixel accuracy.[19]

Image Reconstruction: Generate a super-resolution image by plotting the localized

positions of all the detected molecules.

Drift Correction: Apply drift correction algorithms to compensate for sample drift during the

long acquisition time.

By following these protocols, researchers can achieve nanoscale visualization of Cep164 at the

centriole, enabling a deeper understanding of its role in ciliogenesis and its potential as a

therapeutic target in ciliopathies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rupress.org [rupress.org]

2. [PDF] Cep164, a novel centriole appendage protein required for primary cilium formation |
Semantic Scholar [semanticscholar.org]

3. Cep164 mediates vesicular docking to the mother centriole during early steps of
ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. journals.biologists.com [journals.biologists.com]

6. Advances in high-resolution imaging of centrioles and cilia - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Superresolution Microscopy Reveals Distinct Phosphoinositide Subdomains Within the
Cilia Transition Zone - PMC [pmc.ncbi.nlm.nih.gov]

9. pnas.org [pnas.org]

10. Cep164 triggers ciliogenesis by recruiting Tau tubulin kinase 2 to the mother centriole -
PMC [pmc.ncbi.nlm.nih.gov]

11. rupress.org [rupress.org]

12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

13. scbt.com [scbt.com]

14. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples -
PMC [pmc.ncbi.nlm.nih.gov]

15. usbio.net [usbio.net]

16. augusta.edu [augusta.edu]

17. nif.hms.harvard.edu [nif.hms.harvard.edu]

18. Stochastic optical reconstruction microscopy (STORM): a method for superresolution
fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1668382?utm_src=pdf-custom-synthesis
https://rupress.org/jcb/article-abstract/179/2/321/34786
https://www.semanticscholar.org/paper/Cep164%2C-a-novel-centriole-appendage-protein-for-Graser-Stierhof/70ba5fe34edc573f47160d67cef7cfdba852ce37
https://www.semanticscholar.org/paper/Cep164%2C-a-novel-centriole-appendage-protein-for-Graser-Stierhof/70ba5fe34edc573f47160d67cef7cfdba852ce37
https://pubmed.ncbi.nlm.nih.gov/23253480/
https://pubmed.ncbi.nlm.nih.gov/23253480/
https://www.researchgate.net/publication/233957042_Cep164_mediates_vesicular_docking_to_the_mother_centriole_during_early_steps_of_ciliogenesis
https://journals.biologists.com/jcs/article/138/20/jcs264260/369650/Advances-in-high-resolution-imaging-of-centrioles
https://pmc.ncbi.nlm.nih.gov/articles/PMC12633739/
https://www.researchgate.net/publication/228070423_STED_Microscopy_with_Optimized_Labeling_Density_Reveals_9-Fold_Arrangement_of_a_Centriole_Protein
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120242/
https://www.pnas.org/doi/10.1073/pnas.1401777111
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4104846/
https://rupress.org/jcb/article/199/7/1083/37172/Cep164-mediates-vesicular-docking-to-the-mother
https://www.antibody-creativebiolabs.com/protocol-of-immunofluorescence.htm
https://www.scbt.com/resources/protocols/immunofluorescence-cell-staining
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854016/
https://www.usbio.net/protocols/immunofluorescence
https://www.augusta.edu/mcg/cba/cic/storm_tips.pdf
https://nif.hms.harvard.edu/sites/nif.hms.harvard.edu/files/education-files/STED%20sample%20prep%202019.pdf
https://pubmed.ncbi.nlm.nih.gov/23734025/
https://pubmed.ncbi.nlm.nih.gov/23734025/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. youtube.com [youtube.com]

To cite this document: BenchChem. [Super-Resolution Microscopy of Cep164 at the
Centriole: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cep164-at-
the-centriole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.youtube.com/watch?v=XSxkOwnYknY
https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cep164-at-the-centriole
https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cep164-at-the-centriole
https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cep164-at-the-centriole
https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cep164-at-the-centriole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668382?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

